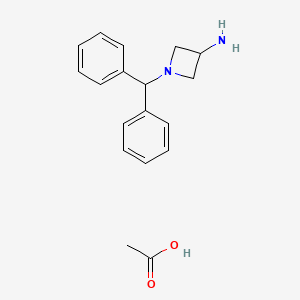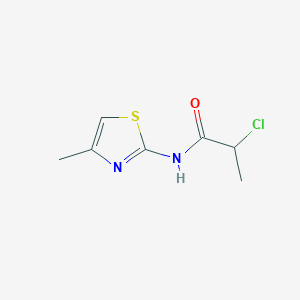
8-Propoxyquinolin-5-amine
Vue d'ensemble
Description
8-Propoxyquinolin-5-amine is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 8-Propoxyquinolin-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 8-hydroxyquinoline with propyl bromide in the presence of a base to form 8-propoxyquinoline. This intermediate is then subjected to nitration followed by reduction to yield this compound . Industrial production methods often utilize similar synthetic routes but may involve optimization for large-scale production, such as the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Analyse Des Réactions Chimiques
8-Propoxyquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 5-position, using reagents like halogens or alkylating agents.
The major products formed from these reactions include quinoline N-oxides, reduced amines, and substituted quinoline derivatives .
Applications De Recherche Scientifique
8-Propoxyquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antimicrobial and antimalarial agent due to its ability to inhibit the growth of various pathogens.
Medicine: It is being investigated for its potential use in the treatment of infectious diseases and as a scaffold for drug development.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Propoxyquinolin-5-amine involves its interaction with molecular targets such as enzymes and receptors. For example, in its antimicrobial activity, it is believed to interfere with the synthesis of nucleic acids and proteins in pathogens, leading to their death . The compound may also act as a chelating agent, binding to metal ions and disrupting essential biological processes .
Comparaison Avec Des Composés Similaires
8-Propoxyquinolin-5-amine can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential and use as an antimicrobial agent.
8-Aminoquinoline: Used in the treatment of malaria and as a directing group in organic synthesis.
Primaquine and Tafenoquine: Both are 8-aminoquinoline derivatives used as antimalarial drugs.
The uniqueness of this compound lies in its specific propoxy substitution at the 8-position, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Propriétés
IUPAC Name |
8-propoxyquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-8-15-11-6-5-10(13)9-4-3-7-14-12(9)11/h3-7H,2,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRXXRUMMFJXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)N)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B3168403.png)



![(r)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one](/img/structure/B3168424.png)
![(R)-methyl 5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B3168431.png)


![(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B3168454.png)

![(1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate](/img/structure/B3168463.png)

![2-([(4-Methoxyphenyl)sulfonyl]amino)-1,3-benzothiazole-6-carboxylic acid](/img/structure/B3168488.png)
